Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
The construction of a MAPbBr3/La2Ti2O7 organic–inorganic dual perovskite heterojunction for photocatalytic CO2 reduction†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04288J
Considering the wide band gap of La2Ti2O7, and the limited separation efficiency of charge carriers in MAPbBr3, we designed and easily fabricated a MAPbBr3/La2Ti2O7 dual perovskite heterojunction with similar crystal structures for efficient photocatalytic CO2 reduction. Owing to the improved visible light absorption capacity, separation efficiency of the photogenerated electron–hole pairs, and similar spatial crystal structure, the optimal MAPbBr3/La2Ti2O7 dual perovskite heterojunction exhibited significantly enhanced photocatalytic activity for CO production at a rate of 18.9 μmol g−1, which was 4.3 times greater than that of the original MAPbBr3.
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Liquid Cu–Zn catalyzed growth of graphene single-crystals†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03345G
The chemical vapor deposition (CVD) method has been widely used for growing large-scale graphene films on a metal substrate. Due to the drawbacks of single metal substrates, alloy substrates have gradually attracted attention owing to the exceptional characteristics derived from different metals, making them an enticing choice. In this study, a novel liquid Cu–Zn alloy catalyst was introduced for the first time for the preparation of millimeter-sized, single-crystal monolayer graphene using the CVD approach. Notably, the graphene synthesized on the liquid Cu–Zn alloy catalyst exhibited distinct advantages in terms of its larger size and lower nucleation density compared to graphene grown on the conventional liquid Cu catalyst. The uniformity of large-sized graphene's electrical properties was confirmed by 2D resistivity measurements and tests on field effect transistor (FET) devices. This work was put forward to inspire the novel design of alloy catalysts and the synthesis of graphene films bearing desirable properties.
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LIS-doped thin-film nanocomposite membrane adsorbent with low shielding effect for effective lithium recovery from geothermal water†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03476C
Membrane adsorbents made from lithium-ion sieves (LIS) have gained a lot of attention for lithium recovery from geothermal water. Compared with powdery LIS, the membrane adsorbent suffered a severe decline in lithium adsorption efficiency and poor structural stability, making it difficult for use in industrial applications. Here, a novel thin-film nanocomposite (TFN) membrane adsorbent was constructed by incorporating LIS into polyamide film by an interfacial polymerization approach. Accompanied by the membrane-forming process, the LIS achieved in situ functional modification by the synergistic manipulation of dopamine and piperazine and anchored on the surface of the TFN membrane, causing a low shielding effect on LIS, high interfacial compatibility and structural stability. Applied in natural geothermal water at 328.15 K, the well-designed TFN membrane adsorbent exhibited an uncompromising Li+ adsorption capacity of 23.94 mg g−1, and reached equilibrium adsorption in a shorter time of 35 minutes than powdery LIS (QLi = 25.80 mg g−1, t = 45 minutes), even after undergoing a fifth cyclic adsorption–desorption process. The calculated thermodynamic parameters of ΔH°, ΔS° and ΔG° during the Li+ adsorption process indicated its nature of an exothermic and spontaneous process. The structural advantages of the TFN membrane adsorbent shed light on its potential application in lithium recovery from geothermal water.
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Petroleum sludge ash-derived MCM-41-silver nanocomposites for enhanced photocatalysis and antimicrobial effect in water treatment
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03613H
This study introduces a cost-effective methodology to synthesize Ag@MCM-41 composites, utilizing petroleum sludge ash as a precursor. These nanomaterials exhibit well-structured arrangements and hold tremendous promise for applications in both photocatalysis and antimicrobial activities within the context of water treatment. The catalysts were subjected to thorough characterization using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), UV-Vis diffuse reflectance spectroscopy (UV-Vis DRS), and scanning electron microscopy (SEM) to assess their structural and optical properties. The XRD analysis corroborated the successful synthesis of orderly nanomaterials, while reflections corresponding to metallic silver planes convincingly demonstrated the effective integration of silver nanoparticles onto the MCM-41 surface, while simultaneously preserving its refined and ordered mesostructure. Subsequently, the photocatalytic performance of the composites was meticulously evaluated, and the results indicated exceptional degradation rates for MB, RhB, and MO dyes, by 15Ag@MCM-41. This degradation kinetic adhered to a pseudo-first-order model. Furthermore, the nanocomposite displayed remarkable photocatalytic stability across three reuse cycles, with a slight reduction in degradation efficiency observed during the third cycle. In addition to their notable photocatalytic attributes, all Ag@MCM-41 ratios demonstrated notable antibacterial activity against S. aureus and E. coli, as substantiated by the presence of an inhibition zone with a diameter of approximately 14 mm and 12 mm respectively. The nanocomposites we have developed in our current study hold significant promise within the realm of water treatment. They have the potential to serve as a low-cost tool for addressing two crucial aspects: the degradation of pollutants, such as dyes, from water effluents, and the inhibition of microorganisms in water systems.
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Molecular precursor approach to develop catalytically relevant nanosized metals, palladium chalcogenides and ternary/quaternary metal chalcogenides
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03165A
Inorganic chemistry at the interface with other scientific disciplines has led to the emergence of several new fields like organometallic chemistry, bio-inorganic chemistry, solid-state chemistry, environmental chemistry, etc. In the past few decades, it has made inroads into yet another dimension of immense relevance, i.e., nanoscience and nanotechnology. Accordingly, a number of approaches for the synthesis of nanomaterials have been developed. Of these routes, the molecular precursor route based on organometallic or metallo-organic compounds has emerged as a versatile approach for the synthesis of both nanocrystals and thin films. In this essay an attempt has been made to present an overview of utility of organometallic or metallo-organic compounds as molecular precursors for the synthesis of nanomaterials with reference to catalysis and materials science. Applications of metal nanoparticles (NPs) and metal chalcogenide NPs, generated through the molecular precursor route, in catalysis have been discussed. Synthesis of ternary and quaternary metal chalcogenide nanomaterials by the molecular precursor route has been outlined.
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Contents list
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90174B
The first page of this article is displayed as the abstract.
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Nine undescribed sesquiterpenoids from the aerial parts of Daphne penicillata: cyclooxygenase-2 inhibition, molecular docking, and molecular dynamics studies†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04013E
Nine undescribed carotane sesquiterpenes and rare rearranged guaiane sesquiterpenoids (1–9), along with two known analogues (10–11), were obtained from the aerial parts of Daphne penicillata. Their structures and absolute configurations were determined by extensive spectroscopic analyses, NMR/ECD calculations, and single-crystal X-ray diffraction analysis. All the compounds were evaluated for anti-inflammatory and cytotoxic activities. The inhibitory effect of several active sesquiterpenoids against the cyclooxygenase-2 (COX-2) enzyme was also examined by an in vitro enzyme inhibition assay. Furthermore, molecular docking, molecular dynamics (MD) simulation, and binding free energy calculations were applied to further analyze the interactions, stability, and affinity, among which compounds 3 and 4 exhibited high binding affinities and stable binding to the active site of COX-2.
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Front cover
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90173D
A graphical abstract is available for this content
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Back cover
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90178E
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Correction: A sequential Ugi–Smiles/transition-metal-free endo-dig Conia–ene cyclization: the selective synthesis of saccharin substituted 2,5-dihydropyrroles
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90164E
Correction for ‘A sequential Ugi–Smiles/transition-metal-free endo-dig Conia–ene cyclization: the selective synthesis of saccharin substituted 2,5-dihydropyrroles’ by Hassan Seyrani et al., New J. Chem., 2021, 45, 15647–15654, https://doi.org/10.1039/D1NJ01159F.
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Facile topochemically prepared hierarchical Ni–Fe LDH nanoflowers for the electrochemical oxygen elution reaction†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02039H
Here we report a simple topochemical method to prepare Ni–Fe layered double hydroxide (LDH). Ni(II)Fe(II) hydroxide was prepared via coprecipitation of Ni2+ and Fe2+ by NH4HCO3 under anaerobic conditions at room temperature. Ni–Fe LDH was obtained via oxidation intercalation by exposing the precipitate to air. The structure of the LDH was characterized and the performance in the electrochemical oxygen elution reaction (OER) was determined. Residual Fe(II) was observed by XPS due to incomplete oxidation, resulting in Fe replacing the Ni site in the LDH. It is found that LDH embedded with both Fe–O–Fe and Ni–O–Fe moieties is beneficial to the OER in terms of a low overpotential (240 mV at 10 mA cm−2), small Tafel slope (25 mV dec−1) and high electrochemical stability.
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Tailoring oxygen vacancies and active surface oxygen species in CrOx hierarchical strawberry-type three-dimensional (3D) micro-spindle catalysts for total catalytic oxidation of VOCs†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03281G
Developing efficient and stable non-noble metal catalysts for the catalytic oxidation of volatile organic compounds (VOCs) has always been key for controlling air pollution. Chromium oxide nanoparticle catalysts act as a potential material for this purpose, and their morphology has a significant impact on the catalyst performance. Herein, two types of chromium oxides with different morphologies were prepared using two different precursors in a hydrothermal route: one that was synthesized using chromic acid and exhibited a strawberry micro-spindle type morphology consisting of innumerable nanoparticles in the range of ∼20–35 nm, and the other one that was synthesized using a nitrate precursor and consisted of thoroughly dispersed nanoparticles in the range of 30–40 nm. Both of them were successfully applied for the total oxidation of toluene. The former exhibited higher efficiency; for long-term stability of the catalyst, K+ ions were added during its synthesis. Importantly, the former catalyst was superior to the latter one because of the ease of activation and migration of lattice oxygen, which was comprehensively understood using H2-TPR, O2-TPD and XPS analyses.
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Quantum-sized Ag nanoparticle conjugates on biofunctionalized La2O3–rGO ternary nanocomposite-based platform for the electrocatalytic determination of dopamine†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03881E
In order to synthesize distinctive ternary nanocomposites, this study combines nanostructured lanthanum oxide (La2O3), reduced graphene oxide (rGO), and quantum size (5–6 nm) silver nanoparticles (AgNPs). La2O3 does not aggregate when AgNPs are introduced with rGO, which also increases bioactivity for the immobilization of biomolecules. Further, effective surface contacts are made possible by the functional groups of rGO and hexagonal La2O3 nanoparticles and the large surface area of rGO increases the electrical conductivity of its electron clouds. The rGO and La2O3 (L) are conjugated with AgNPs using an ex situ hydrothermal technique to create L-rGO/Ag nanocomposites. Prepared ternary L-rGO/Ag nanocomposites have been confirmed using various characterization methods, such as XRD, FT-IR, UV-visible, PL, Raman, SEM, TEM, and EDAX. Further, the tyrosinase enzyme has been immobilized onto the L-rGO/Ag/ITO electrode for electrochemical dopamine biosensing via DPV analysis. Standard dopamine samples were investigated in the range of 1 to 95 μM and the bioelectrode displayed outstanding sensitivity of 24.32 × 10−4 mA μM−1 cm−2 for lower concentrations (1–35 μM) and 20.88 × 10−4 mA μM−1 cm−2 for higher concentrations (40–95 μM), and limit of detection (LOD) of 0.34 μM. In addition to this, the bioelectrode exhibits 40 days of stability, minimal interference, and 8 cycles of reusability without significant deterioration. Its low Michaelis–Menten constant (Km) value of 3.70 μM emphasizes its great dopamine sensitivity and affinity. Hence, the use of this bioelectrode in real sample analysis is motivated by the encouraging results in standard sample analysis of dopamine, opening possibilities for a variety of useful practical applications for timely monitoring and managing neurodegenerative disordered.
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Exigent carbon nanodots for trapping 6-thioguanine to resist fire blight caused by Erwinia amylovora in an orchard†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03979J
Fire blight, an extremely disastrous plant disease caused by the bacterium Erwinia amylovora, has the capacity to wipe out entire orchards in just one growing season when ideal conditions are present. A recent discovery has revealed that 6-thioguanine (6TG) plays a significant role in the development of fire blight caused by the plant pathogen. Therefore, it is of utmost importance to effectively prevent and manage fire blight in order to ensure the health and productivity of these fruit trees. In this research, we have developed a novel and significant approach focusing on trapping 6TG to disrupt the spreading of fire blight among trees. We have developed carbon quantum dots (N-CQDs) that efficiently bind 6TG through a fluorescence quenching process resulting in the alleviation of the disease. The quenching mechanism and related phenomena have been extensively elucidated through the implementation of analytical tools including the Stern–Volmer plot, UV-vis spectroscopy, fluorescence titration, and fluorescence lifetime decay analysis. Furthermore, the structural attributes and size of the nitrogen-doped carbon quantum dots (N-CQDs) have been definitively established through a comprehensive array of techniques, including Fourier-transform infrared (FT-IR) spectroscopy, high-resolution transmission electron microscopy (HRTEM), dynamic light scattering (DLS), energy-dispersive X-ray spectroscopy (EDX, EM), and X-ray Photoelectron Spectroscopy (XPS). The nanodot has been successfully applied in guava saplings (Psidium guajava) to investigate the trapping of 6TG by treating them with N-CQDs. This process has been validated through the use of confocal microscopic imaging, providing visual confirmation of the 6TG trapping mechanism.
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Effect of Eu3+ doping on the structural, optical, and photoluminescent properties of LiGa5O8 phosphor
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04080A
This study reports on the synthesis and characterization of a series of lithium gallate (LiGa5O8) phosphors doped with varying concentrations of Eu3+ ions. X-ray powder diffraction analysis confirmed the synthesis of the cubic phase of LiGa5O8, with additional peaks corresponding to Eu2O3 at higher dopant concentrations. Rietveld refinement confirmed the formation of a spinel-structured host with a space group of P4322. Ultraviolet-visible spectroscopy was used to analyze the absorption properties of the phosphor material and estimate the bandgap for all synthesized samples, which ranged from 4.75 to 4.95 eV, indicating the formation of a wide bandgap semiconductor stable at room temperature. Morphological and compositional analysis, along with surface mapping, were conducted using field emission scanning electron microscopy, energy dispersive electron spectroscopy, and time-of-flight secondary ion mass spectroscopy. X-ray photoelectron spectroscopy provided insights into the crystal structure and revealed the presence of oxygen vacancies and some other crystal defects. Photoluminescent properties were examined through photoluminescence excitation and emission spectra for all doped samples. Notably, samples doped with 6 and 7 mol% Eu3+ displayed a prominent excitation peak at 247 nm corresponding to the presence of Eu2O3, while the remaining samples exhibited characteristic Eu3+ excitation. Lifetime measurements for both excitation wavelengths showed decay times in the millisecond range. The emission color of all samples resided within the red region of the electromagnetic spectrum, boasting remarkable color purity. The results suggest that this material has potential as a red light-emitting component for LED applications.
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Simultaneous removal of heavy metal ions by a sulfonic acid-functionalized melamine-based covalent organic framework: optimization by response surface methodology†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04303G
Over the past decade, covalent organic frameworks (COFs) have been increasingly utilized as porous crystalline materials for removing or adsorbing various types of pollutants from aqueous solutions. In this study, we introduce a sulfonic acid-functionalized melamine-based COF (COF@SO3H) as a highly effective and efficient adsorbent for the removal of Cd(II), Cu(II), Pb(II), Ni(II) and Zn(II) ions from aqueous media. An ideal experiment was conducted using the response surface method (RSM) based on the Box Behnken design (BBD) model to investigate the effects and interactions of different parameters. Under optimum conditions, the maximum adsorption capacities of the COF@SO3H adsorbent toward the target ions were in the range of 59.52–70.42 mg g−1. The adsorption isotherms, kinetics, and reusability of the prepared COF@SO3H were comprehensively studied. The results indicate that the prepared COF can potentially serve as a cost-effective, highly efficient, and reusable adsorbent for removing heavy metal ions from environmental water and wastewater samples.
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Enzyme pretreatments for anaerobic co-digestion of food waste blended with bioplastics: effects on methane production and microbial community structure†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02505E
Bioplastic bags mixed with food waste seem inevitable with the growth of waste classification and the banning of non-biodegradable polymers in China. To solve the asynchronous degradation of both food waste (FW) and bioplastics in the anaerobic digestion process, we investigated to determine the most effective pretreatment method. Among the three treatment options—physical, chemical, and biological—we found that biological pretreatment holds the most promise, primarily due to the efficient catalytic hydrolysis capacity of enzymes. We utilized three types of enzymes—amylases, lipases, and proteinase K—at a concentration of 0.075 g L−1 for pretreatment. The pretreatment process involved subjecting the FW/bioplastics mixture to enzymatic action for a duration of 48 h, at temperatures of 35 °C and 55 °C. We observed that the methane production from anaerobic digestion increased by 22.72%, 32.51%, and 60.95%, respectively, at the temperature of 55 °C when treated with the mentioned enzymes. Additionally, the degradation time of the bioplastic bags decreased from 30 to 24 days. Scanning electron microscopy (SEM) analysis revealed noticeable physical degradation, with the emergence of holes on the surface of the bioplastic following the enzymatic pretreatments and the effect of proteinase K was the most obvious. Further analysis using Fourier-transform infrared spectroscopy (FTIR) indicated that the peak observed at 1700 cm−1 is a characteristic peak of proteinase K depolymerization and the peak sign was significantly weakened after the experiment. This discovery suggests that proteinase K possesses a unique ability to break certain chemical bonds within bioplastics. Furthermore, novel bacterial species were identified in the substrate microbiome after proteinase K pretreatment. Notably, temperature was also a significant factor influencing material degradation. The enzymatic pretreatment enhanced biodegradation, resulting in enhanced methane yield during anaerobic digestion. These findings demonstrated the efficacy of biological pretreatment in effectively addressing the asynchronous degradation issue between food waste and bioplastics.
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Ag and N-doped carbon dot-enhanced H2O2–Co2+ chemiluminescence and its application for the determination of Co2+ and hydroquinone†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04632J
In this study, Ag and N-doped carbon dots (Ag–NCDs) were used to enhance the ultraweak H2O2–Co2+ (a Fenton-like reaction) chemiluminescence (CL) reaction, in which Ag–NCDs were found to have the functions of catalyst, chelator, and luminophore. Under the co-catalysis of Co2+ and Ag–NCDs, H2O2 dissociation was facilitated, resulting in increased generation of active ˙OH and ˙O2− radicals. Thus, the CL intensity of the Ag–NCDs–H2O2–Co2+ system was significantly higher than that of the H2O2–Co2+ system and the Ag–NCDs–H2O2 system. Co2+ catalyzes the reaction through complex formation with Ag–NCDs’ surface amino groups, thereby accelerating H2O2 decomposition. The CL intensity of the H2O2–Co2+ system increased with increasing Co2+ concentration in the range from 0.4 μM to 40.0 μM with a detection limit of 0.07 μM. Furthermore, we observed that HQ can effectively quench the Ag–NCDs–H2O2–Co2+ CL signal. This led to the application of the CL system for HQ detection, achieving quantitative measurements within the 0.2–20.0 μM concentration range with a detection limit of 0.04 μM. It also enabled sequential determination of Co2+ and HQ in egg yolk, vitamin B12, and water samples, offering simplicity, time-saving, and higher selectivity.
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The preparation of AuNPs/B-dNACNs and their application in P-aminophenol electrochemical sensing†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03366J
In this work, bagasse derived nitrogen-doped activated carbon (B-dNAC) was prepared using waste sugarcane as a carbon precursor via a KOH-urea activated method. Then, gold nanoparticles were successfully loaded onto the B-dNAC and gold nanoparticles/B-dNAC nanocomposites (AuNPs/B-dNACNs) were obtained through the incorporation of chloroauric acid by a facile thermal reduction process. The structural composition and the morphology of the composites were characterized by scanning electron microscopy (SEM), X-ray diffraction (XRD), transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS). A AuNPs/B-dNACNs modified glassy carbon electrode (AuNPs/B-dNACNs/GCE) was constructed. The electrochemical behavior of 4-aminophenol (4-AP) on the AuNPs/B-dNACNs/GCE was investigated by differential pulse voltammetry (DPV) and cyclic voltammetry (CV). The AuNPs/B-dNACNs/GCE exhibited good electrocatalytic performance for the electrooxidation of 4-AP and can be used as a novel electrochemical sensor for the detection of 4-AP. Under optimal conditions, the linear range of 4-AP was 1–400 μM, with a low detection limit of 0.61 μM. In addition, it displayed good selectivity, reproducibility and stability. Most importantly, the AuNPs/B-dNACNs/GCE could be used for the determination of 4-AP in acetaminophen tablets, and good recovery was obtained in the range of 97.1%–104.9%.
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A simplified and cost-effective detection of cancer bio-markers using BODIPY and surfactant-templated fluorogenic self-assembly†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04380K
This study presents a novel approach for fluorescence-based spermine sensing, using a laboratory synthesized distyryl BODIPY dye in combination with a widely available and inexpensive anionic surfactant, SDS. The resulting BODIPY@SDS supramolecular assembly is weakly fluorescent in nature but in the presence of spermine the assembly offers a substantial enhancement in its fluorescence intensity, acting as a “Turn-on” fluorescence probe for spermine with an astonishingly low detection limit of 65.6 nM in buffer and 1.25 μM in a 20% human urine matrix. Furthermore, emission in the deep-red region of the electromagnetic spectrum provides added advantages due to low scattering, deep sample penetration, less photodamage of the biological samples and low interference from the autofluorescence of the biological matrix, offering a swift, user-friendly potential technique for real-world applications in fluorescence-based spermine sensing.
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24928
SCI Journal Division of the Chinese Academy of Sciences
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